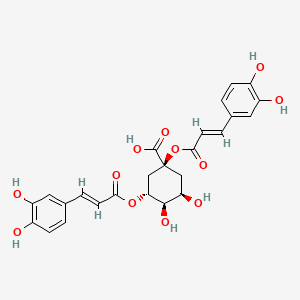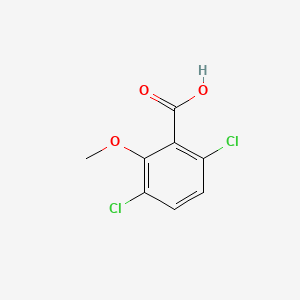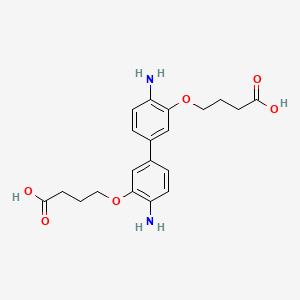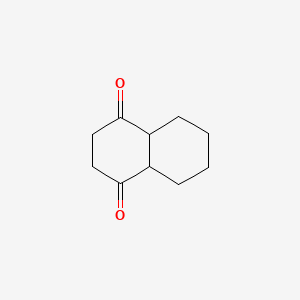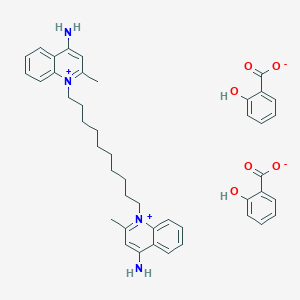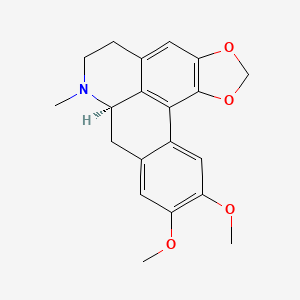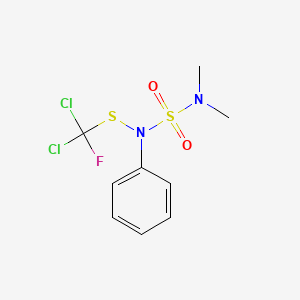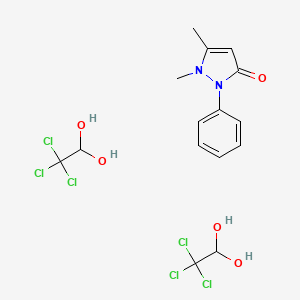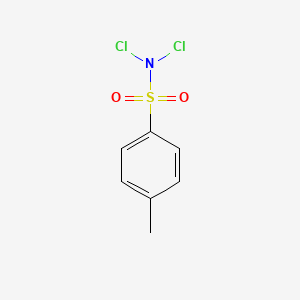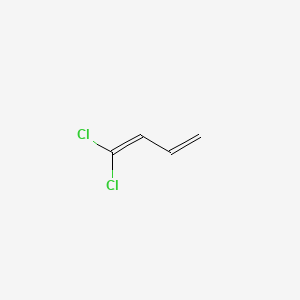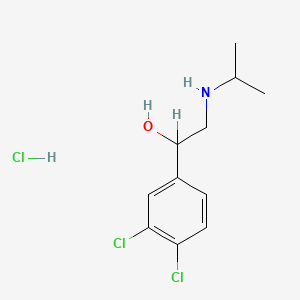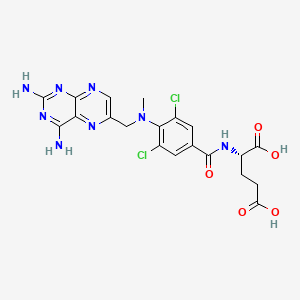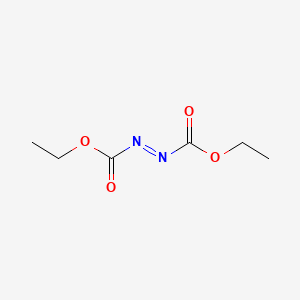
アゾジカルボン酸ジエチル
概要
説明
アゾジカルボン酸ジエチルは、化学式 CH₃CH₂−O−C(=O)−N=N−C(=O)−O−CH₂CH₃ で表される有機化合物です。オレンジ色の液体で、非常に反応性が高く、さまざまな化学反応の試薬として使用されます。 この化合物は、アルコールをエステル、エーテル、その他の誘導体に変換するミッツノブ反応においてその役割で知られています .
科学的研究の応用
Diethyl azodicarboxylate has a wide range of applications in scientific research:
作用機序
アゾジカルボン酸ジエチルの作用機序は、電子受容体としての役割に関係しています。ミッツノブ反応では、トリフェニルホスフィンと付加物を形成し、それがさらにアルコールと反応してエステル、エーテル、その他の誘導体を生成します。 この反応は通常、分子の対称性の反転を伴い、異なる立体異性体の生成物をもたらします .
Safety and Hazards
DEAD is a valuable reagent but also quite dangerous and explodes upon heating . Therefore, commercial shipment of pure diethyl azodicarboxylate is prohibited in the United States and is carried out either in solution or on polystyrene particles . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, and take necessary action to avoid static electricity discharge (which might cause ignition of organic vapors) .
生化学分析
Biochemical Properties
Diethyl azodicarboxylate is an aza-dienophile and an efficient dehydrogenating agent, converting alcohols to aldehydes, thiols to disulfides and hydrazo groups to azo groups . It is also a good electron acceptor . It is used as a reagent in alpha-thiocyanation of enolizable ketones with ammonium thiocyanate and annulation of N-protected imines .
Temporal Effects in Laboratory Settings
Diethyl azodicarboxylate is an orange-red liquid which weakens its color to yellow or colorless upon dilution or chemical reaction . This color change is conventionally used for visual monitoring of the synthesis .
準備方法
アゾジカルボン酸ジエチルは、ヒドラジンから始まる2段階のプロセスで合成できます。最初の段階では、ヒドラジンをクロロギ酸エチルでアルキル化して、ヒドラゾジカルボン酸ジエチルを生成します。 この中間体を次いで塩素で処理すると、アゾジカルボン酸ジエチルが生成されます . 工業的生産方法では、多くの場合、同様の段階が用いられますが、大規模生産と安全上の配慮のために最適化されています .
化学反応の分析
アゾジカルボン酸ジエチルは、次のようなさまざまなタイプの化学反応を起こします。
酸化: 1級アルコールと2級アルコールをそれぞれアルデヒドとケトンに酸化できます.
置換: 特にミッツノブ反応において、アルコールとトリフェニルホスフィンと反応してエステル、エーテル、その他の誘導体を生成する置換反応に関与します.
これらの反応で一般的に用いられる試薬には、トリフェニルホスフィン、アルコール、カルボン酸などがあります。 生成される主な生成物は、用いられる反応条件と基質によって異なります .
科学研究における用途
アゾジカルボン酸ジエチルは、科学研究において幅広い用途があります。
類似化合物との比較
アゾジカルボン酸ジエチルは、しばしばアゾジカルボン酸ジイソプロピルなどの他のアゾジカルボン酸と比較されます。 両方の化合物は同様の反応に使用されますが、アゾジカルボン酸ジエチルは、反応性が高く、取扱いが容易なため、より一般的に使用されます . 他の類似の化合物には、アゾジカルボン酸ジメチルとアゾジホルム酸ジエチルなどがあります .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Diethyl azodicarboxylate involves the reaction between hydrazine hydrate and diethyl malonate to form diethyl hydrazine dicarboxylate, which is then oxidized using sodium nitrite to obtain Diethyl azodicarboxylate.", "Starting Materials": ["Hydrazine hydrate", "Diethyl malonate", "Sodium nitrite"], "Reaction": ["Step 1: Hydrazine hydrate is added dropwise to a solution of diethyl malonate in ethanol under stirring at room temperature.", "Step 2: The reaction mixture is heated to reflux for 2-3 hours, and then cooled to room temperature.", "Step 3: The resulting solid is filtered, washed with ethanol, and dried under vacuum to obtain diethyl hydrazine dicarboxylate as a white crystalline solid.", "Step 4: A mixture of diethyl hydrazine dicarboxylate and sodium nitrite in acetic acid is stirred at room temperature for 2-3 hours.", "Step 5: The reaction mixture is poured into ice-cold water, and the resulting solid is filtered, washed with water, and dried under vacuum to obtain Diethyl azodicarboxylate as a yellow crystalline solid."] } | |
CAS番号 |
4143-61-7 |
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC名 |
ethyl N-ethoxycarbonyliminocarbamate |
InChI |
InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3 |
InChIキー |
FAMRKDQNMBBFBR-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)/N=N/C(=O)OCC |
SMILES |
CCOC(=O)N=NC(=O)OCC |
正規SMILES |
CCOC(=O)N=NC(=O)OCC |
外観 |
Solid powder |
| 4143-61-7 1972-28-7 |
|
物理的記述 |
Orange liquid; [Merck Index] |
ピクトグラム |
Explosive; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Diethyl azodicarboxylate; DEAD; Azodiformic acid diethyl ester; Diethyl diazenedicarboxylate; Ethyl azodicarboxylate; Diethyl azodicarboxylate. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diethyl azodicarboxylate function as an oxidizing agent?
A1: Diethyl azodicarboxylate (DEAD) acts as a dehydrogenating agent by accepting two hydrogen atoms, transforming into diethyl hydrazodicarboxylate (DHAD) []. This process effectively oxidizes the substrate molecule.
Q2: What is the role of diethyl azodicarboxylate in the Mitsunobu reaction?
A2: DEAD is a key component of the Mitsunobu reaction, where it forms a betaine intermediate with triphenylphosphine []. This betaine facilitates the activation of alcohols, enabling their substitution with various nucleophiles, often with inversion of configuration [].
Q3: Can diethyl azodicarboxylate react with compounds other than alcohols in the Mitsunobu reaction?
A3: Yes, while commonly used with alcohols, the Mitsunobu reaction with DEAD can also facilitate the formation of C-N, C-S, and C-halogen bonds [].
Q4: What is the molecular formula and weight of diethyl azodicarboxylate?
A4: The molecular formula of diethyl azodicarboxylate is C6H10N2O4, and its molecular weight is 174.18 g/mol [].
Q5: Does the presence of water affect reactions involving diethyl azodicarboxylate?
A5: Water can significantly impact reactions with DEAD. For instance, in the reaction of 1-phenyl-4-vinylpyrazole with DEAD, the presence of water leads to the formation of a (2-hydroxyethyl)hydrazine derivative instead of the expected dihydro-oxadiazine product []. This highlights the importance of anhydrous conditions in many DEAD-mediated reactions.
Q6: How does diethyl azodicarboxylate promote the formation of esters from carboxylic acids and alcohols?
A6: While not a catalyst in the traditional sense, DEAD, in conjunction with triphenylphosphine, activates the carboxylic acid, facilitating its reaction with the alcohol to yield the corresponding ester [].
Q7: What type of cycloaddition reactions can diethyl azodicarboxylate participate in?
A7: DEAD can engage in both [4+2] cycloadditions, as seen in its reaction with cyclohexa-1,3-diene [], and [3+2] cycloadditions, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinolines [].
Q8: Can diethyl azodicarboxylate be used for the synthesis of spirophosphoranes?
A8: Yes, DEAD acts as a condensing agent in the synthesis of spirophosphoranes from cyclic trivalent phosphorus compounds and 1,2- or 1,3-glycols [].
Q9: Is diethyl azodicarboxylate involved in the formation of ketenimines?
A9: Yes, DEAD, in the presence of triphenylphosphine, reacts with thioamides to produce ketenimines [].
Q10: How has computational chemistry been employed to study diethyl azodicarboxylate reactions?
A10: Computational methods, such as DFT calculations, have been used to investigate the solvent effects on the Diels-Alder reaction of DEAD with 2,3-dimethyl-1,3-butadiene [] and the [2+2] cycloaddition with ethyl vinyl ether []. These studies have provided insights into the reaction mechanisms and the influence of solvent polarity on reaction rates.
Q11: How does the structure of diethyl azodicarboxylate influence its reactivity?
A11: The presence of the azo (N=N) group in DEAD is crucial for its reactivity. This group is susceptible to attack by nucleophiles and is also responsible for its ability to act as a dehydrogenating agent []. Modifications to the ester groups could potentially alter its reactivity and selectivity.
Q12: How stable is diethyl azodicarboxylate, and what precautions should be taken during handling?
A12: DEAD is generally stable but is moisture-sensitive. It should be stored under anhydrous conditions. The betaine intermediate formed with triphenylphosphine is unstable and should be generated in situ [].
Q13: Are there specific safety concerns associated with diethyl azodicarboxylate?
A13: As with all laboratory reagents, proper handling and safety protocols should be followed when working with DEAD. It is advisable to consult the material safety data sheet (MSDS) for detailed information.
Q14: When was diethyl azodicarboxylate first synthesized and what were its early applications?
A14: While the provided research does not mention the exact date of DEAD's first synthesis, its use as a reagent in organic synthesis dates back several decades. Early applications included oxidation reactions and the synthesis of various heterocyclic compounds.
Q15: Beyond organic synthesis, are there other fields where diethyl azodicarboxylate finds applications?
A15: While the provided research primarily focuses on organic synthesis, DEAD's unique reactivity could potentially extend its utility to other fields, such as materials science or polymer chemistry. Further research is needed to explore these possibilities fully.
Q16: Can diethyl azodicarboxylate be used to synthesize epoxides?
A16: Yes, DEAD, alongside triphenylphosphine, can be used to synthesize epoxides from carbohydrates like D-fructofuranoside [].
Q17: Are there any reported instances of diethyl azodicarboxylate promoting unexpected rearrangements?
A18: Yes, in the reaction of diaryl-1,2-diones with DEAD and triphenylphosphine, a novel rearrangement occurs, leading to the formation of N,N-dicarboethoxy monohydrazones [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


